Product packaging for Isocetyl palmitate(Cat. No.:CAS No. 127770-27-8)

Isocetyl palmitate

Cat. No.: B150915
CAS No.: 127770-27-8
M. Wt: 480.8 g/mol
InChI Key: OUZOBPPZPCBJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocetyl Palmitate, chemically defined as hexadecanoic acid, isohexadecyl ester ( 127770-27-8), is a branched-chain fatty acid ester of significant interest in scientific research and development . Its molecular structure, resulting from the esterification of palmitic acid and isocetyl alcohol, confers distinct physical and chemical properties that make it a valuable compound for various laboratory applications . In scientific research, this compound is primarily investigated for its role as a model compound in studies of esterification and hydrolysis reactions, providing insights into reaction kinetics and mechanisms . Furthermore, its biocompatibility and ability to integrate into lipid bilayers, thereby affecting membrane fluidity and permeability, make it a subject of exploration in biological membrane research and lipid metabolism . This specific mechanism of action, where the ester interacts with lipid layers, is also leveraged in the development of drug delivery systems, where this compound is studied for its potential to enhance the dermal absorption and stability of active pharmaceutical ingredients . Beyond biomedical applications, this compound serves as an important emollient and skin-conditioning agent in the formulation of cosmetic products, where its function is researched to improve product texture, stability, and performance . It is characterized as a white to slightly yellow waxy solid at room temperature and is insoluble in water . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64O2 B150915 Isocetyl palmitate CAS No. 127770-27-8

Properties

CAS No.

127770-27-8

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

14-methylpentadecyl hexadecanoate

InChI

InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3

InChI Key

OUZOBPPZPCBJAR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Other CAS No.

127770-27-8

Synonyms

ISOCETYL PALMITATE

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Isocetyl Palmitate

Enzymatic Synthesis of Isocetyl Palmitate

Process Optimization in Enzymatic Synthesis of this compound

Influence of Biocatalyst Concentration and Activity

The concentration and activity of the biocatalyst significantly impact the yield and rate of enzymatic esterification. Studies on the enzymatic synthesis of similar palmitate esters, such as D-isoascorbyl palmitate and isopropyl palmitate, have shown that increasing enzyme load generally increases the conversion rate up to an optimal point. nih.govresearchgate.net Beyond this optimum, further increases in enzyme concentration may lead to a decrease in conversion, potentially due to mass transfer limitations or enzyme aggregation. nih.govresearchgate.net For instance, in the synthesis of D-isoascorbyl palmitate, increasing Novozym 435 load from 1% to 15% (w/w of substrates) increased the conversion rate, but further increases beyond 15% resulted in a decline. nih.gov

Effects of Reaction Temperature and Solvent Systems

Reaction temperature plays a crucial role in enzymatic synthesis. For many lipases, there is an optimal temperature range for activity and stability. Temperatures too low can result in slow reaction rates, while temperatures too high can lead to enzyme denaturation and loss of activity. nih.gov For example, in the synthesis of D-isoascorbyl palmitate using Novozym 435, the maximum conversion rate of 82.05% was achieved at 50°C, while increasing the temperature to 60°C reduced the conversion. nih.gov

The choice of solvent system is also critical for enzymatic esterification, particularly when dealing with substrates of varying polarity like palmitic acid and isocetyl alcohol. A suitable solvent should effectively dissolve both substrates and maintain enzyme activity and stability. nih.gov Organic solvents can influence enzyme conformation and catalytic power. nih.gov Studies on the synthesis of other fatty acid esters have explored various solvents, with findings suggesting that the hydrophobicity (indicated by log P value) of the solvent can impact enzyme activity. nih.govresearchgate.net For instance, acetone (B3395972) (log P -0.23) was found to give a high molar conversion in D-isoascorbyl palmitate synthesis. nih.gov Solvent-free systems are also explored to enhance atom economy and simplify purification.

Optimization of Reactant Molar Ratios and Concentrations

The molar ratio of reactants (palmitic acid and isocetyl alcohol) is a key factor influencing the equilibrium and conversion of the esterification reaction. Stoichiometric ratios or an excess of one reactant can be used to drive the reaction towards product formation, according to Le Chatelier's principle. Optimization studies for similar esterifications, such as isopropyl palmitate and D-isoascorbyl palmitate, have shown that the optimal molar ratio can vary depending on the specific enzyme and reaction conditions. nih.govepa.gov For example, a study on isopropyl palmitate synthesis found an optimal alcohol to acid molar ratio of 7:1 using a homogeneous acid catalyst. epa.gov In enzymatic synthesis of D-isoascorbyl palmitate, a substrate molar ratio of 1:6 (isoascorbic acid to palmitic acid) was found to be optimal in one study. nih.gov High concentrations of substrates, particularly fatty acids, can sometimes inhibit enzyme activity. nih.gov

Biocatalyst Reusability and Operational Stability

For enzymatic synthesis to be economically viable on an industrial scale, the biocatalyst must exhibit good reusability and operational stability. frontiersin.orgnih.gov Immobilizing enzymes on solid supports is a common strategy to improve their stability against denaturation by heat, organic solvents, and autolysis, as well as to facilitate their recovery and reuse from the reaction mixture. frontiersin.orgnih.gov Studies on immobilized lipases, such as Novozym 435, have demonstrated their potential for reuse in multiple reaction cycles while maintaining significant activity. mdpi.comnih.gov For instance, Novozym 435 showed good operational stability in the synthesis of ascorbyl palmitate, retaining high yields after several sequential batches. mdpi.com The stability of the biocatalyst can also be influenced by the reaction medium. mdpi.comejbiotechnology.info

Advanced Synthesis Techniques for this compound

Microwave-Assisted Esterification

Microwave irradiation has emerged as an advanced technique to accelerate esterification reactions, including the synthesis of fatty acid esters. researchgate.netrasayanjournal.co.in Microwave energy can efficiently heat the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods. nih.govrasayanjournal.co.in Studies on microwave-assisted enzymatic esterification for producing emollients like isopropyl palmitate have shown high conversion rates achieved in very short reaction durations. researchgate.netnih.gov The effectiveness of microwave irradiation can be influenced by factors such as microwave power, reaction time, and catalyst concentration. rasayanjournal.co.in

Industrial Production Paradigms and Scalability Challenges for this compound

Industrial production of this compound typically involves the esterification of palmitic acid and isocetyl alcohol on a large scale. atamanchemicals.com Traditional chemical synthesis routes often employ acid catalysts and high temperatures. atamanchemicals.com While effective, these methods can have drawbacks related to waste generation and energy consumption. frontiersin.orgnih.gov

The transition to more sustainable production paradigms, such as enzymatic synthesis, presents opportunities but also scalability challenges. frontiersin.orgnih.gov Scaling up enzymatic processes requires careful consideration of factors like reactor design (e.g., continuous flow reactors), efficient biocatalyst recovery and reuse, and process optimization to maintain high yields and productivity at a larger scale. mdpi.com Continuous flow systems are being explored in industrial settings to enhance reaction efficiency and throughput for ester synthesis. Challenges in scaling up enzymatic synthesis can include maintaining enzyme stability and activity under industrial operating conditions and the cost-effectiveness of large-scale enzyme production and immobilization. frontiersin.orgnih.gov However, advancements in biocatalyst technology, including the development of more robust immobilized enzymes, are helping to address these challenges. frontiersin.orgnih.gov

Here is a data table summarizing some findings related to the optimization of enzymatic esterification, drawing from the provided search results on similar palmitate esters:

Ester SynthesizedEnzyme UsedKey VariableOptimal ConditionConversion/YieldSource
D-isoascorbyl palmitateNovozym 435Enzyme Load15% (w/w of substrates)~72.05% nih.gov
D-isoascorbyl palmitateNovozym 435Reaction Temperature50°C82.05% nih.gov
D-isoascorbyl palmitateNovozym 435Substrate Molar Ratio1:6 (acid:alcohol)84.21% nih.gov
Isopropyl palmitatep-TSA (acid cat.)Molar Ratio (alcohol:acid)7:1Optimal conversion epa.gov
Isopropyl palmitateCALB-Ps-co-DVB/Ps-co-DVBTemperature55°COptimal conversion researchgate.net
Isopropyl palmitateLipase (B570770) enzymeMicrowave Power20% (for max conversion)94.5 ± 1.3% nih.gov
Ascorbyl palmitateLipozyme 435Reaction Temperature55°C81% mdpi.com
Ascorbyl palmitateLipozyme 435AA:PA Molar Ratio1:881% mdpi.com
n-Butyl palmitateFermase CALB™10000Enzyme Loading4% w/w~96.6% nih.gov
n-Butyl palmitateFermase CALB™10000Temperature70°C~96.6% nih.gov
n-Butyl palmitateFermase CALB™10000Acid-alcohol Molar Ratio1:1~96.6% nih.gov
n-Butyl palmitateFermase CALB™10000Microwave Power40 W~96.6% nih.gov

Chemical Reactivity and Mechanistic Investigations of Isocetyl Palmitate

Hydrolysis Pathways of Isocetyl Palmitate

Hydrolysis is a key reaction for esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol atamanchemicals.comlibretexts.org. For this compound, hydrolysis produces palmitic acid and isocetyl alcohol atamanchemicals.com. This reaction can be influenced by the presence of acids or bases, which catalyze the process atamanchemicals.comlibretexts.org.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Ester hydrolysis can proceed via different mechanisms depending on the reaction conditions. Under acidic conditions, the carbonyl oxygen of the ester is typically protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water libretexts.orgchemistrysteps.com. This leads to the formation of a tetrahedral intermediate, followed by proton transfers and the elimination of the alcohol, regenerating the acid catalyst libretexts.orgchemistrysteps.com. The acid-catalyzed hydrolysis is generally a reversible process libretexts.orgchemistrysteps.com.

In contrast, base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate libretexts.orgchemistrysteps.com. The carbonyl reforms, expelling an alkoxide leaving group libretexts.orgchemistrysteps.com. The resulting carboxylic acid is then deprotonated by the base, forming a carboxylate salt and the corresponding alcohol libretexts.orgchemistrysteps.com. This deprotonation step makes the base-catalyzed hydrolysis essentially irreversible libretexts.orgchemistrysteps.com.

The general mechanisms for ester hydrolysis are well-established libretexts.orgchemistrysteps.comviu.ca.

Acid-Catalyzed Hydrolysis Mechanism (General Ester):

Protonation of the carbonyl oxygen. libretexts.orgchemistrysteps.com

Nucleophilic attack by water on the carbonyl carbon. libretexts.orgchemistrysteps.com

Proton transfer. libretexts.orgchemistrysteps.com

Elimination of the alcohol. libretexts.orgchemistrysteps.com

Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. chemistrysteps.com

Base-Catalyzed Hydrolysis Mechanism (General Ester):

Nucleophilic attack by hydroxide ion on the carbonyl carbon. libretexts.orgchemistrysteps.com

Formation of a tetrahedral intermediate. libretexts.orgchemistrysteps.com

Elimination of the alkoxide leaving group. libretexts.orgchemistrysteps.com

Deprotonation of the carboxylic acid by the alkoxide or hydroxide, forming a carboxylate salt. libretexts.orgchemistrysteps.com

For this compound, these general mechanisms apply, leading to the formation of palmitic acid and isocetyl alcohol under appropriate acidic or basic conditions atamanchemicals.com.

Reduction Reactions of this compound and Corresponding Products

Esters can be reduced to alcohols using strong reducing agents atamanchemicals.com. The reduction of this compound involves the cleavage of the ester bond and the addition of hydrogen atoms, resulting in the formation of two alcohol molecules: hexadecanol (B772) (from the palmitate portion) and isohexadecanol (from the isocetyl portion) atamanchemicals.com. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) atamanchemicals.com.

ReactantReagents/ConditionsMajor Products
This compoundLithium aluminum hydrideHexadecanol, Isohexadecanol
(Hexadecanoic acid, isohexadecyl ester)(or other strong reducing agents)(1-Hexadecanol), (Isohexadecanol)

Transesterification Processes Involving this compound

Transesterification is a reaction where an ester reacts with an alcohol to form a different ester and a different alcohol atamanchemicals.comlibretexts.org. This process typically involves the exchange of the alcohol portion of the ester with another alcohol atamanchemicals.comlibretexts.org. Transesterification reactions involving this compound would result in the formation of a new ester, depending on the reacting alcohol, and the release of isocetyl alcohol atamanchemicals.com. These reactions can be catalyzed by acids or bases atamanchemicals.comgoogle.com.

The general reaction can be represented as:

RCOOR' + R''OH <=> RCOOR'' + R'OH

Where R is the palmitoyl (B13399708) group, R' is the isocetyl group, and R'' is the organic group from the reacting alcohol.

This compound can undergo transesterification with various alcohols to form different esters atamanchemicals.com. This reaction is utilized in the modification of esters and can be part of synthetic routes for different compounds google.com.

This compound as a Model Compound in Fundamental Esterification and Hydrolysis Reaction Kinetics Studies

Esters like this compound are sometimes used as model compounds in studies investigating the kinetics and mechanisms of esterification and hydrolysis reactions atamanchemicals.com. Their relatively simple structure, containing a single ester linkage derived from a fatty acid and a branched alcohol, makes them suitable for studying the factors that influence the rates of these reactions.

Studies on the kinetics of esterification and hydrolysis often involve varying parameters such as temperature, catalyst concentration, reactant concentrations, and the presence of water to understand their impact on reaction rates and to elucidate the reaction mechanisms researchgate.netnih.gov. While specific detailed kinetic data for this compound was not extensively found, related studies on other palmitate esters, such as isopropyl palmitate and isobutyl palmitate, demonstrate the approach to studying the kinetics of ester synthesis and hydrolysis researchgate.netnih.gov. These studies often involve determining reaction orders, activation energies, and frequency factors to develop kinetic models researchgate.netnih.gov.

Analytical Characterization and Purity Assessment of Isocetyl Palmitate

Chromatographic Techniques for Separation and Quantification of Isocetyl Palmitate

Chromatographic methods are essential for separating this compound from mixtures and quantifying its presence, as well as for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of fatty acid esters.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique used for the separation and quantification of various compounds, including fatty acid esters. Reversed-phase HPLC is frequently applied for the analysis of lipids and esters based on their hydrophobic properties sielc.comhplc.eu. The separation is achieved by partitioning the analytes between a stationary phase (typically a C18 column) and a mobile phase, often consisting of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.comhplc.eu.

While specific detailed HPLC methodologies for this compound were not extensively detailed in the available sources, HPLC is recognized as a standard technique for the quantification of fatty acids and their esters hplc.eu. Studies on similar esters, such as vitamin A palmitate and isobutyl palmitate, demonstrate the applicability of reversed-phase HPLC with appropriate mobile phases for their analysis googleapis.comthermofisher.com. The choice of mobile phase composition and gradient can be optimized to achieve effective separation of this compound from other components in a sample matrix. Detection is typically performed using UV detectors if the molecule contains a chromophore, or increasingly, by coupling HPLC with mass spectrometry (LC-MS) for enhanced sensitivity and identification.

Spectroscopic Analysis of this compound

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of organic compounds like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the arrangement of hydrogen and carbon atoms within the molecule can be determined nih.govmolbase.com. This allows for confirmation of the ester linkage, the lengths of the fatty acid and alcohol chains, and the branching point in the isohexadecyl group.

Although specific NMR spectra and detailed peak assignments for this compound were not found in the directly relevant and allowed sources, NMR spectroscopy is a standard technique for characterizing the structure of fatty acid esters nih.govmolbase.comgoogle.com. For instance, ¹H NMR spectra of similar palmitate esters, like isopropyl palmitate, show characteristic signals corresponding to the methyl and methylene (B1212753) protons of the alkyl chains and the protons adjacent to the ester group nih.gov. Similarly, ¹³C NMR provides signals corresponding to each unique carbon environment in the molecule, including the carbonyl carbon of the ester group nih.gov. Analysis of these spectral data confirms the formation of the ester and verifies the structure of both the palmitate and the isohexadecyl moieties.

Biochemical and Biophysical Interactions of Isocetyl Palmitate

Research on Isocetyl Palmitate in Lipid Metabolism

Research has investigated the role of this compound in lipid metabolism. atamanchemicals.com However, detailed findings specifically on the systemic metabolic pathways or effects of this compound based on available search results are limited. Studies often focus more broadly on the metabolism of its constituent fatty acid, palmitic acid. Palmitic acid (hexadecanoic acid) is a common saturated fatty acid found in animals, plants, and microorganisms and plays significant roles in cellular lipid synthesis and energy storage. atamankimya.comfrontiersin.org Palmitic acid is the initial fatty acid produced during de novo fatty acid synthesis and serves as a precursor for longer fatty acids. atamankimya.com While the metabolic fate of palmitic acid is well-documented, including its incorporation into triglycerides, phospholipids (B1166683), and its role in protein palmitoylation frontiersin.orgatamankimya.com, specific research detailing how the isocetyl ester form, this compound, is metabolized within biological systems or its direct impact on systemic lipid metabolism is not extensively covered in the provided search results.

Integration and Functional Role within Biological Membranes

This compound is known to interact with biological membranes, specifically with lipid bilayers. atamanchemicals.com Its mechanism of action involves the integration of the compound into the lipid bilayer structure. atamanchemicals.com This interaction is a key aspect of its functional role, particularly in topical applications.

Molecular Interactions with Lipid Bilayer Structures

The interaction of this compound with lipid bilayer structures involves its integration into the hydrophobic core of the membrane. atamanchemicals.com As a long-chain fatty acid ester, this compound shares structural similarities with other lipid components found in biological membranes, such as fatty acids and other esters. atamanchemicals.com The integration of such lipophilic molecules into the bilayer can influence the packing and organization of the membrane lipids. While detailed molecular dynamics simulations specifically for this compound were not found, studies on similar lipid modifications, such as palmitoyl (B13399708) anchors, demonstrate their ability to interact with and influence the properties of lipid rafts and non-raft membranes by associating with saturated lipid chains and affecting lipid ordering and diffusion. nih.gov The amphiphilic nature of lipid molecules, with hydrophobic tails and polar head groups, drives their self-assembly into bilayer structures in aqueous environments, a fundamental principle governing membrane formation and stability. libretexts.org

Modulation of Membrane Fluidity and Permeability by this compound

A significant functional consequence of this compound's interaction with lipid bilayers is its ability to affect membrane fluidity and permeability. atamanchemicals.com By integrating into the lipid bilayer, this compound can alter the packing of acyl chains, thereby influencing the membrane's fluidity. Changes in membrane fluidity can, in turn, impact the permeability of the membrane to other substances. atamanchemicals.com This property is particularly relevant in the context of drug delivery systems, where this compound can be utilized to enhance the absorption of active ingredients through biological barriers like the skin. atamanchemicals.com The lipid composition of membranes is a known factor influencing fluidity and permeability, with the ratio of saturated to unsaturated fatty acids playing a key role; a lower ratio of monounsaturated to polyunsaturated fatty acids in phospholipids is associated with higher cellular membrane fluidity. nih.gov

Implications for Bio-Interfacial Phenomena

The interactions of this compound with biological membranes have implications for various bio-interfacial phenomena. Its ability to integrate into and modulate the properties of lipid bilayers at interfaces, such as the skin surface, is central to its function as an emollient and skin-conditioning agent. atamanchemicals.comspecialchem.com Furthermore, the influence of this compound on membrane permeability is exploited in the development of drug delivery systems aimed at improving the transdermal absorption of therapeutic compounds. atamanchemicals.com The behavior of lipid esters at interfaces also plays a role in the formulation and performance of cosmetic emulsions, affecting properties like spreadability, absorption, and the interaction with the skin. researchgate.net

Rheological and Textural Properties of Isocetyl Palmitate in Complex Formulations

Influence of Isocetyl Palmitate on Emulsion Stability and Structural Consistency

This compound serves as a valuable component for enhancing the stability and consistency of emulsions. Its branched alkyl chain structure, compared to linear esters, reduces crystallinity and improves its solubility in the nonpolar solvents that constitute the oil phase of an emulsion. This enhanced solubility and integration within the lipid phase contribute to the formation of more stable emulsions.

Rheometric Characterization of this compound-Containing Systems

Rheometry is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological measurements are essential for characterizing the structure of semi-solid systems and can help predict their application behavior. researchgate.netscispace.com Formulations containing this compound are often characterized as non-Newtonian, meaning their viscosity changes depending on the applied force. evonik.com

Continuous shear rheology, also known as flow rheology, measures the viscosity of a formulation across a range of shear rates. Emulsions containing this compound typically exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as shear stress increases. evonik.comgoogle.com This property is desirable in topical products; the formulation remains viscous in the container but spreads easily upon application to the skin due to the high shear forces involved. evonik.com

Flow curve analysis, which plots shear stress versus shear rate, reveals key parameters such as yield stress and the hysteresis loop area. The yield stress is the minimum stress required to initiate flow, indicating the structural stability of the emulsion at rest. The hysteresis loop, observed when the shear rate is ramped up and then down, provides information on the time-dependent structural recovery of the formulation (thixotropy). Research comparing different emollients in w/o emulsions has shown that the sample containing this compound can be clearly distinguished from others based on these rheological parameters. researchgate.netresearchgate.net

Table 1: Comparative Continuous Rheology Parameters of w/o Emulsions with Different Emollients

Emollient ComponentYield Stress (Pa)Hysteresis Loop Area (Pa/s)Apparent Viscosity at 50 s⁻¹ (Pa·s)
This compound18.9115881.55
Mineral Oil20.1517201.68
Dimethicone12.5010501.10
Olive Butter11.899800.98
Note: Data is illustrative, based on comparative findings reported in literature where this compound and mineral oil formed one group with higher structural parameters, while dimethicone and olive butter formed another. researchgate.netresearchgate.net

Oscillatory rheology is a non-destructive technique used to probe the viscoelastic nature of semi-solid materials. Small, oscillating stress is applied to the sample to determine its elastic (solid-like) and viscous (liquid-like) properties. bg.ac.rs The key parameters measured are the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated). google.com

In structured emulsions, G' is typically greater than G'' at low frequencies, indicating a predominantly solid-like or gel-like structure at rest. researchgate.net This elastic network provides the structural integrity that prevents droplets from coalescing. The values of G' and G'' are sensitive to changes in the formulation's oil phase. researchgate.net Studies have demonstrated that emulsions formulated with this compound exhibit distinct viscoelastic profiles compared to those made with other emollients, confirming the significant role of the emollient in defining the internal structure of the emulsion. researchgate.netresearchgate.net

Table 2: Comparative Oscillatory Rheology Parameters of w/o Emulsions (at 1 Hz)

Emollient ComponentStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
This compound34585
Mineral Oil38092
Dimethicone21060
Olive Butter19555
Note: Data is illustrative and reflects the trend that emulsions with this compound and mineral oil show higher viscoelastic moduli compared to those with dimethicone and olive butter, indicating a more structured system. researchgate.netresearchgate.net

Textural Analysis Parameters in Formulations Incorporating this compound

Texture analysis provides quantitative measurements of the mechanical properties of a semi-solid formulation, which often correlate with sensory perception. researchgate.net These tests typically involve a probe penetrating into and withdrawing from the sample, measuring parameters such as firmness, cohesiveness, and adhesiveness. researchgate.net

Firmness: The maximum force required to deform the sample, relating to the product's solidity in the container.

Cohesiveness: A measure of the internal structural strength and how well the product holds together.

Adhesiveness: The work required to overcome the attractive forces between the product and the probe's surface, relating to stickiness.

Index of Viscosity: The resistance to withdrawal from the sample, often related to tackiness or stringiness.

Instrumental texture analysis is a sensitive tool for differentiating emulsions based on the composition of their oil phase. researchgate.netresearchgate.net Formulations containing this compound exhibit specific textural profiles that can be compared to reference values for products with good spreadability and satisfactory adhesion characteristics. researchgate.net

Table 3: Comparative Textural Analysis Parameters of w/o Emulsions

Emollient ComponentFirmness (g)Cohesiveness (g·s)Index of Viscosity (g·s)
This compound195.5-150.2-9.8
Mineral Oil210.8-165.4-10.5
Dimethicone125.3-98.7-5.1
Olive Butter110.1-85.6-4.5
Note: Data is illustrative based on published research. Negative values for cohesiveness and index of viscosity are typical outputs from texture analyzers representing the work of cohesion and adhesion. researchgate.netresearchgate.net

Correlation between Instrumental Rheological Measurements and Material Behavior

A key objective in formulation science is to correlate instrumental data with the product's actual performance and sensory attributes. researchgate.net Rheology and texture analysis are complementary tools that provide a comprehensive understanding of an emulsion's structure and can predict its behavior during use. researchgate.net

Strong correlations have been established between specific rheological and textural parameters for emulsions, including those containing this compound. researchgate.netresearchgate.net

High values for textural firmness and cohesiveness correspond directly with high rheological values for the hysteresis loop area , viscosity , and yield stress . researchgate.net This indicates that a more robust internal structure, as measured by rheology, results in a firmer and more cohesive product.

The sensory attribute of slipperiness has been shown to correlate directly with rheological parameters such as viscosity and the viscoelastic moduli (G' and G'') . researchgate.net

The sensory perception of texture directly correlates with the hysteresis loop area , yield stress , and firmness . researchgate.net

These correlations confirm that instrumental measurements can serve as sensitive tools to predict sensory attributes dependent on structure and flow properties. researchgate.net By defining target rheological or textural profiles, formulators can rationally select ingredients like this compound to achieve specific, consumer-acceptable characteristics without relying solely on expensive and time-consuming sensory panel studies. researchgate.netresearchgate.net

Environmental Dynamics and Biodegradation of Isocetyl Palmitate

Biodegradation Pathways and Mechanisms of Isocetyl Palmitate

The primary pathway for the biodegradation of this compound, like other long-chain fatty acid esters, is initiated by enzymatic hydrolysis. This initial and rate-limiting step involves the cleavage of the ester bond that links the isocetyl alcohol and the palmitic acid moieties. nih.gov This reaction is catalyzed by extracellular enzymes, such as lipases and esterases, which are ubiquitous in microbially active environments. nih.govresearchgate.net

Once hydrolyzed, the degradation proceeds along two separate pathways for the resulting components:

Palmitic Acid: This long-chain fatty acid (C16:0) is a common biological molecule and is readily metabolized by a wide range of microorganisms. The principal mechanism for its degradation is the β-oxidation pathway. nih.gov In this process, the fatty acid is sequentially shortened by two-carbon units, producing acetyl-CoA in each cycle. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete mineralization to carbon dioxide (CO₂) and water (H₂O) under aerobic conditions. semanticscholar.org

Isocetyl Alcohol: This C16 branched-chain alcohol undergoes oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding carboxylic acid. This fatty acid can then also enter the β-oxidation pathway, ultimately leading to its complete degradation. Long-chain alcohols have been shown to be rapidly biodegradable under standard environmental conditions. nih.gov

Microbial degradation is considered one of the most effective methods for the breakdown of ester-based compounds, transforming them into environmentally benign substances. researchgate.net

Standardized Assays for Biodegradability Evaluation (e.g., OECD 301B)

To quantitatively assess the biodegradability of chemical substances like this compound, standardized test guidelines are employed. The Organisation for Economic Co-operation and Development (OECD) provides a series of tests for "Ready Biodegradability," with the OECD 301B test (CO₂ Evolution Test) being one of the most frequently used.

The OECD 301B assay is an aerobic biodegradation test that determines the rate and degree to which a substance is mineralized by microorganisms. nih.gov The test substance is exposed to an inoculum, typically from a wastewater treatment plant, in a liquid mineral medium for a minimum of 28 days. nih.govpurdue.edu The ultimate biodegradation is measured by the amount of CO₂ produced, which is trapped and quantified. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). mdpi.com

For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its ThCO₂ within a 10-day window during the 28-day test period. purdue.edu The 10-day window begins when the degree of biodegradation reaches 10% and must end before day 28. This stringent criterion ensures that the substance will undergo rapid and ultimate degradation in the environment and not persist. The OECD 301B method is suitable for testing poorly soluble substances like this compound. nih.govmdpi.com

Table 1: Key Parameters of the OECD 301B Biodegradability Test

ParameterDescription
Test Duration 28 days
Inoculum Activated sludge from a wastewater treatment plant; mixed microbial source.
Measurement Evolution of Carbon Dioxide (CO₂) from microbial respiration.
Endpoint Percentage of the theoretical maximum CO₂ (ThCO₂) produced.
Pass Level ≥ 60% of ThCO₂ reached within a 10-day window.
Applicability Suitable for soluble, poorly soluble, and insoluble substances. Not suitable for volatile substances.

Environmental Fate in Aquatic and Terrestrial Compartments

The environmental fate of this compound is governed by its physicochemical properties, primarily its low water solubility and high hydrophobicity.

Aquatic Compartments: When released into aquatic environments, this compound is expected to partition from the water column to suspended solids and sediment due to its hydrophobic nature. This process, known as adsorption, is a key factor in its distribution. Esters with long alkyl chains and high octanol-water partition coefficients (Kow) tend to be less mobile in water and are easily absorbed by soil and sediment. mdpi.commdpi.com While volatilization can be a fate process for some esters, the high molecular weight of this compound suggests this would be a minor pathway. The primary removal mechanism from aquatic systems is expected to be biodegradation, occurring in both the water column and, more significantly, in the sediment where microbial populations are dense.

Terrestrial Compartments: In soil, the mobility of this compound is expected to be very low. It will strongly adsorb to soil organic matter. purdue.edu This strong adsorption reduces the potential for leaching into groundwater. The primary degradation route in the terrestrial compartment is microbial breakdown by soil bacteria and fungi, following the hydrolytic and oxidative pathways described previously. The rate of degradation can be influenced by soil type, temperature, moisture, and the health of the microbial community. Given its structure as a fatty acid ester, it is not expected to persist in soil environments under favorable conditions for microbial activity.

Considerations for Sustainable Production and Environmental Impact Mitigation within Oleochemicals

This compound is an oleochemical, a class of chemicals derived from natural fats and oils. The production and use of oleochemicals are often positioned as a sustainable alternative to petroleum-based chemicals. semanticscholar.orgclemson.edu However, achieving true sustainability requires careful consideration throughout the product lifecycle.

Sustainable Feedstock Sourcing: A primary concern is the origin of the raw materials, such as palm oil, which is a common source for palmitic acid. The cultivation of palm oil has been linked to significant environmental strains, including deforestation. nih.gov Mitigation strategies involve sourcing from certified sustainable sources, such as those compliant with the Roundtable on Sustainable Palm Oil (RSPO), which promotes environmentally and socially responsible practices. core.ac.uk

Green Chemistry and Production Processes: The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. core.ac.uk For oleochemicals, this includes:

Enzymatic Catalysis: Using enzymes (like lipases) instead of traditional chemical catalysts for ester synthesis can lead to milder reaction conditions (lower temperature and pressure), higher specificity, reduced energy consumption, and less waste generation. vito.be

Renewable Energy: Powering production facilities with renewable energy sources to reduce the carbon footprint of the manufacturing process.

Waste Reduction and Circularity: Implementing processes that minimize waste and find applications for byproducts, contributing to a more circular economy. core.ac.uk

Table 2: Strategies for Environmental Impact Mitigation in Oleochemical Production

StrategyDescriptionKey Benefits
Sustainable Feedstock Use of certified raw materials (e.g., RSPO palm oil) or alternative oils from sustainable agriculture.Reduces deforestation, protects biodiversity, ensures social responsibility. core.ac.uk
Green Chemistry Employing enzymatic processes, using bio-based catalysts, and avoiding hazardous solvents.Lower energy consumption, less waste, improved product safety and purity. core.ac.ukvito.be
Renewable Energy Transitioning manufacturing plants to solar, wind, or other renewable energy sources.Minimizes greenhouse gas emissions and reduces fossil fuel dependency. clemson.edu
Life Cycle Assessment (LCA) Comprehensive analysis of a product's environmental impact throughout its entire lifecycle.Identifies areas for improvement, substantiates sustainability claims, informs decision-making. researchgate.net

Advanced Research Directions and Future Perspectives for Isocetyl Palmitate

Computational Chemistry and Molecular Modeling Applications for Isocetyl Palmitate

Computational chemistry and molecular modeling offer powerful tools to gain a deeper understanding of this compound's behavior at the molecular level and predict its interactions with other substances. While specific detailed studies focusing solely on the computational modeling of this compound were not extensively found in the immediate search results, the application of these techniques to similar fatty acid esters and related compounds suggests significant potential.

Computational methods can be employed to:

Predict physical and chemical properties: Molecular dynamics simulations and quantum chemistry calculations can help predict properties such as solubility, viscosity, density, and phase behavior of this compound, potentially under varying conditions.

Analyze interactions with biological membranes: Given its use in skincare and potential in drug delivery systems where it interacts with lipid bilayers atamanchemicals.com, molecular modeling can simulate how this compound integrates into and affects the fluidity and permeability of biological membranes. This can provide insights into its mechanism of action as an emollient and its role in enhancing the absorption of other compounds atamanchemicals.com.

Study interactions with other formulation components: Modeling can help understand how this compound interacts with other ingredients in complex formulations, such as emulsifiers, thickeners, and active pharmaceutical ingredients. This can aid in optimizing formulation stability, texture, and performance.

Explore conformational analysis: Understanding the preferred conformations of the branched isocetyl chain and the ester linkage can provide insights into its packing behavior and surface activity.

The availability of computational chemical data for related compounds like isooctyl palmitate guidechem.com and the use of experimental data for fatty acids in developing quantitative property-property relationships atamankimya.com indicate a foundation for applying similar computational approaches to this compound. Such studies can reduce the need for extensive experimental testing during formulation development and facilitate the rational design of new applications.

Exploration of Novel Functionalization and Derivatization Strategies for this compound

While the basic synthesis of this compound involves the esterification of hexadecanoic acid with isohexadecanol atamanchemicals.com, research into novel functionalization and derivatization strategies aims to modify its structure to impart new or enhanced properties.

Potential areas of exploration include:

Introduction of new functional groups: Chemical reactions beyond basic hydrolysis, reduction, and transesterification atamanchemicals.com could introduce functional groups like hydroxyl, amino, or epoxy groups onto the isocetyl or palmitate chains. These modifications could alter its polarity, reactivity, and compatibility with different systems.

Synthesis of ether or amide derivatives: Exploring the formation of ether or amide linkages instead of or in addition to the ester linkage could yield compounds with different stability profiles and interfacial properties.

Glycosylation or pegylation: Attaching carbohydrate moieties (glycosylation) or polyethylene (B3416737) glycol chains (pegylation) could enhance its water solubility, biocompatibility, or create new functionalities for targeted delivery or interaction with biological systems.

Enzymatic modifications: Utilizing different enzymes or engineered lipases for synthesis or modification could offer more selective and environmentally friendly routes to novel derivatives researchgate.net. Enzymatic transesterification, for instance, could be explored to exchange the alcohol or acid moiety with other molecules, leading to new ester derivatives.

Click chemistry and other coupling reactions: Employing efficient coupling chemistries can allow for the precise attachment of various molecules to a functionalized this compound backbone, creating conjugates with combined properties.

The concept of functionalization and derivatization of esters, including branched-chain esters, is present in ongoing research, such as the functionalization of matrices using ascorbic acid derivatives and branched fatty acid esters google.com, and convergent synthesis strategies involving the functionalization of similar esters googleapis.comepo.org. These efforts highlight the potential for applying similar strategies to this compound to tailor its properties for specific advanced applications.

Emerging Applications of this compound in Advanced Materials Science

This compound's unique combination of a long hydrocarbon chain and a branched structure, along with its emollient properties and biocompatibility, makes it a candidate for emerging applications in advanced materials science, particularly in the fields of drug delivery, cosmetics, and functional materials.

Emerging applications include:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): this compound is already recognized as a component in some solid lipid nanoparticles wikipedia.orgatamanchemicals.com. Its use in SLNs and NLCs can be further explored for encapsulating and delivering various active compounds, improving their stability, solubility, and targeted delivery. Research can focus on optimizing particle size, drug loading, and release profiles using this compound alone or in combination with other lipids.

Nanoemulsions: this compound has been identified as an oil component in nanoemulsions for cosmetic, dermatological, and ophthalmological applications google.com. Further research can investigate the role of this compound in forming stable nanoemulsions with specific droplet sizes and rheological properties for enhanced skin penetration, controlled release, and improved sensory attributes. Studies on the influence of this compound on the rheological and textural properties of emulsions are already underway nih.gov.

Polymeric materials and films: Functionalized or derivatized this compound could be incorporated into polymeric matrices or films to modify their mechanical properties, flexibility, and surface characteristics. This could be relevant for applications in flexible electronics, coatings, or biodegradable materials.

Self-assembling systems: The amphiphilic nature of this compound, with its polar ester group and nonpolar hydrocarbon chains, could facilitate the formation of self-assembling structures like micelles or vesicles, which can serve as carriers for hydrophobic or amphiphilic molecules.

Tissue engineering and biomaterials: Its biocompatibility suggests potential for use in scaffolds or delivery systems for tissue engineering applications, although this area would require extensive research into its interaction with cells and tissues.

The ongoing research into the use of this compound in drug delivery systems due to its interaction with lipid bilayers and ability to form stable emulsions underscores its potential in advanced materials for pharmaceutical and cosmetic applications atamanchemicals.com. Its influence on the textural and rheological properties of emulsions also highlights its importance in designing materials with desired physical characteristics nih.gov.

Table: Selected Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₂H₆₄O₂ atamanchemicals.comuni.lunih.gov
Molecular Weight480.84936 g/mol or 480.86 g/mol atamanchemicals.comuni.lufishersci.ca
PubChem CID12049205 nih.govthegoodscentscompany.com
CAS Number127770-27-8 atamanchemicals.comthegoodscentscompany.com
AppearanceWaxy solid (at room temperature) atamanchemicals.comwikipedia.org
SolubilityInsoluble in water, Soluble in hot acetone (B3395972) atamanchemicals.comfishersci.ca

Q & A

Q. What is the molecular structure of isocetyl palmitate, and how does it influence its physicochemical properties in experimental settings?

this compound (C₃₂H₆₄O₂, molecular weight 480.85 g/mol) is a branched ester composed of isohexadecyl alcohol and palmitic acid. Its branched alkyl chain reduces crystallinity compared to linear esters, enhancing solubility in nonpolar solvents and improving emulsion stability in lipid-based formulations. Researchers should prioritize structural characterization via NMR or FT-IR to confirm esterification efficiency and purity, as branching patterns affect melting points and viscosity .

How can researchers formulate a PICOT-based research question for studies involving this compound synthesis or application?

Using the PICOT framework:

  • P opulation: Reaction systems (e.g., enzyme-catalyzed esterification).
  • I ntervention: Variables like molar ratio, enzyme loading, or ultrasound parameters.
  • C omparison: Alternative synthesis methods (e.g., chemical vs. enzymatic catalysis).
  • O utcome: Conversion rate, purity, or kinetic parameters.
  • T ime: Reaction duration or stability over storage. Example: "In lipase-catalyzed esterification (P), how does ultrasound power (I) compared to conventional heating (C) affect this compound yield (O) within 24-hour reactions (T)?" .

Q. What foundational methodologies are critical for characterizing this compound purity and stability?

  • Chromatography : HPLC or GC-MS to quantify residual reactants and byproducts.
  • Thermal Analysis : DSC to determine melting behavior and oxidative stability (e.g., onset decomposition temperature).
  • Spectroscopy : FT-IR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹). Report purity thresholds (e.g., >95%) and storage conditions (e.g., inert atmosphere) to ensure reproducibility .

Advanced Research Questions

Q. What experimental design strategies (e.g., RSM vs. OFAT) are optimal for optimizing this compound synthesis, and how do their statistical validations differ?

  • OFAT : Varies one parameter (e.g., molar ratio) while fixing others. Limited in detecting interactions but useful for preliminary screening (e.g., identifying enzyme loading thresholds in Table 3 of ).
  • RSM : A 4-factor, 3-level design (e.g., molar ratio, enzyme loading, ultrasound power, duty cycle) models nonlinear relationships and interaction effects. Validate via ANOVA (p < 0.05) and lack-of-fit tests (Table 1 in ). Recommendation: Use RSM for multifactorial optimization but validate critical factors first via OFAT .

Q. How does Isotopomer Spectral Analysis (ISA) resolve conflicting data in de novo lipogenesis studies involving this compound?

ISA quantifies ¹³C-labeled precursor incorporation (e.g., from glucose or acetate) into palmitate. By modeling mass isotopomer distributions (MIDs) via equations accounting for acetyl-CoA pool mixing, ISA distinguishes de novo synthesis from pre-existing lipids. Use software like INCA to minimize residuals between experimental and simulated MIDs (Fig. 1 in ). This method corrects for natural ¹³C abundance and identifies metabolic pathway contributions (e.g., glycolysis vs. glutaminolysis) that may cause data contradictions .

Q. What statistical approaches are recommended for resolving discrepancies in this compound reaction yield data across experimental replicates?

  • Technical vs. Biological Replicates : Report mean ± SD for technical replicates (e.g., triplicate GC-MS runs) and mean ± SEM for biological replicates (e.g., independent reaction batches).
  • Outlier Analysis : Apply Grubbs’ test (α = 0.05) to exclude anomalous data.
  • Multivariate Regression : Identify confounding variables (e.g., temperature fluctuations) using partial least squares (PLS). Always predefine exclusion criteria and power calculations to ensure robustness .

Q. How can researchers validate the environmental compatibility of this compound in bio-based material studies?

  • Biodegradation Assays : Use OECD 301B (CO₂ evolution test) to measure mineralization rates.
  • Toxicity Screening : In vitro assays (e.g., algal growth inhibition) to assess ecotoxicological thresholds.
  • Lifecycle Analysis (LCA) : Compare energy inputs and carbon footprints against petrochemical analogs. Reference GHS hazard classifications (if available) for safety reporting .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound synthesis data to ensure reproducibility?

  • Experimental Section : Detail catalyst sources (e.g., Candida antarctica lipase B, ≥5000 U/g), solvent purity (e.g., acetone, HPLC grade), and characterization protocols.
  • Supporting Information : Include raw MIDs for ISA, ANOVA tables for RSM, and NMR spectra. Use hyperlinks for supplemental files in digital submissions .
  • Ethical Compliance : Declare IRB exemptions for retrospective data (e.g., clinical formulation studies in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.